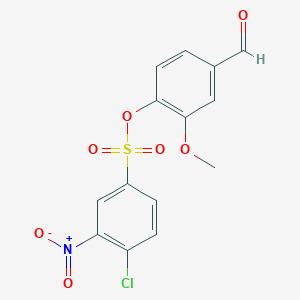![molecular formula C13H13N3O2 B2758608 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile CAS No. 2379945-88-5](/img/structure/B2758608.png)
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . This compound is characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with an amino group linked to a 2,5-dioxopyrrolidin-1-yl moiety . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile typically involves the coupling of intermediate compounds. One common method involves the reaction of 4-aminobenzyl cyanide with 2,5-dioxopyrrolidin-1-ylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents seizure activity. Additionally, its analgesic effects may involve modulation of pain pathways and neurotransmitter release .
Comparison with Similar Compounds
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile can be compared with other similar compounds, such as:
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetamide: This compound has a similar structure but with an amide group instead of a nitrile group, which may result in different chemical and biological properties.
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)propionitrile: This compound has an additional methyl group on the acetonitrile moiety, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-8-7-10-1-3-11(4-2-10)15-9-16-12(17)5-6-13(16)18/h1-4,15H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJXVXMOMZJOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)


![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)


![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
![N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2758547.png)
